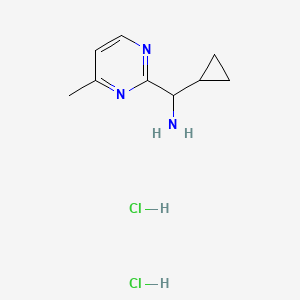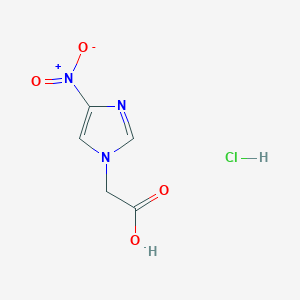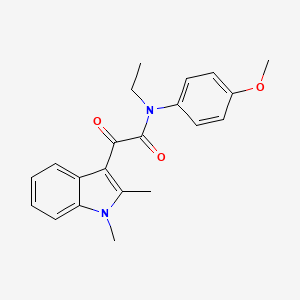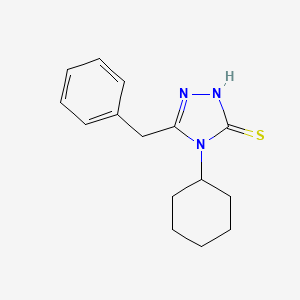
Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride (CPM) is a chemical compound that has attracted significant attention in recent years due to its potential applications in scientific research. CPM is a cyclopropyl-containing ligand that has been shown to have high affinity for certain receptors in the central nervous system.
Mécanisme D'action
The mechanism of action of Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride is not fully understood, but it is believed to involve modulation of the sigma-1 receptor and the dopamine transporter. These receptors are involved in a variety of physiological processes, including neurotransmitter release, synaptic plasticity, and neuroprotection. By modulating these receptors, Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride may have a range of effects on the nervous system, including modulation of mood, cognition, and pain perception.
Biochemical and Physiological Effects:
Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride has been shown to have a range of biochemical and physiological effects in various studies. It has been found to increase dopamine release in certain brain regions, which may contribute to its antidepressant and analgesic effects. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride is its high affinity for certain receptors, which makes it a valuable tool for studying these receptors and their role in various physiological processes. However, one limitation is that its effects may be dose-dependent and may vary depending on the experimental conditions. Additionally, the use of Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride in lab experiments may be limited by its cost and availability.
Orientations Futures
There are several potential future directions for research on Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride. One area of interest is its potential as a therapeutic agent for various neurological and psychiatric disorders. It may also be valuable for studying the role of sigma-1 receptors and dopamine transporters in various physiological and pathological processes. Additionally, further research is needed to fully understand the mechanism of action of Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride and its effects on the nervous system.
Méthodes De Synthèse
The synthesis of Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride involves the reaction between cyclopropylamine and 4-methylpyrimidin-2-ylcarbonyl chloride in the presence of a base. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride. This method has been optimized to produce high yields of pure Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride.
Applications De Recherche Scientifique
Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to bind with high affinity to certain receptors in the central nervous system, including the sigma-1 receptor and the dopamine transporter. This makes it a valuable tool for studying these receptors and their role in various physiological and pathological processes.
Propriétés
IUPAC Name |
cyclopropyl-(4-methylpyrimidin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-6-4-5-11-9(12-6)8(10)7-2-3-7;;/h4-5,7-8H,2-3,10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBYSAKUZONUJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C(C2CC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(4-methylpyrimidin-2-yl)methanamine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(isopropylthio)phenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2841190.png)


![Ethyl 5-(4-nitrobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2841195.png)


![9-cyclohexyl-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2841201.png)
![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonic acid](/img/structure/B2841202.png)



![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2841209.png)
![3-[3-(4-methyl-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B2841210.png)
